

cedrol vs minoxidil hair growth efficacy

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Compound Focus: Cedrol

CAS No.: 77-53-2

Cat. No.: S523050

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Efficacy and Mechanism Comparison

Aspect	Cedrol	Minoxidil
Source	Natural compound from <i>Platycladus orientalis</i> (Chinese Arborvitae) or Ginger [1] [2] [3]	Synthetic compound (FDA-approved drug) [4]
Primary Mechanism	Prolongs anagen (growth) phase [4]; Inhibits 5α-reductase type II (5αR2) , reducing DHT [1]	Vasodilation, increases blood flow; opens potassium channels; stimulates VEGF expression [5]
Hair Length (C57BL/6 Mice)	Significantly longer than minoxidil and control groups [4] [6]	Promoted growth, but less than cedrol formulations in studies [4] [6]
Hair Follicle Stage (C57BL/6 Mice)	~83% of follicles in anagen phase [4]	Most follicles in catagen (transition) phase [4]
Anagen Initiation Time	Shorter time to initiate anagen vs. minoxidil [6]	Longer time to initiate anagen vs. cedrol nanoemulsion [6]
Safety Profile	No dermal toxicity or allergic reactions reported; approved for use in cosmetics [1] [5]	Known side effects: scalp pruritus, scaling, contact dermatitis [5]

Key Experimental Data and Protocols

The following table details the methodologies and quantitative results from pivotal studies comparing **cedrol** and minoxidil.

Study Focus & Model	Treatment Groups & Dosage	Key Methodological Details	Quantitative Results (vs. Minoxidil)
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| **Hair Growth Promotion (C57BL/6 mice) [4]** | **Cedrol** cream (5% w/w), **Cedrol** ethanol, 2% Minoxidil, Vehicle control. Applied topically once daily for 21 days. | Dorsal skin shaved during telogen. Efficacy assessed via macroscopic hair growth, histology for follicle staging, and hair length measurement. | **Hair Length: Cedrol** cream > Minoxidil group [4] | **Anagen Follicles: Cedrol** cream (~83%) > Minoxidil group (most in catagen) [4] || **Bioavailability & Nanoemulsion (C57BL/6 mice) [6]** | **Cedrol** nanoemulsion (CE-NE, 50 mg/kg), **Cedrol** ointment, 2% Minoxidil. Applied topically once daily. | Dorsal hair depilated. Particle size of CE-NE: ~14 nm. Hair growth scored, time to anagen recorded, and bioavailability (AUC) calculated. | **Anagen Initiation: CE-NE** (6.2 days) > Minoxidil (7.5 days) [6] | **Bioavailability (AUC): CE-NE** was 4x higher than ointment [6] || **5 α -Reductase Inhibition (C57BL/6 mice) [1]** | **Cedrol** Nanoemulsion (CD-NEs), Finasteride (positive control). | Immunofluorescence analysis to assess 5 α R2 expression in dorsal skin. Molecular docking simulated binding to 5 α R2. | **5 α R2 Inhibition: Cedrol's** mechanism similar to Finasteride; significantly inhibited enzyme expression [1] || **Synergistic Therapy (in vitro & C57BL/6 mice) [5]** | Metal-organic framework co-loaded with Minoxidil & **Cedrol** (MXD-CED@CDF). | Co-delivery system tested on human dermal papilla cells (hDPCs) and animal models. Assessed cell viability, drug uptake, and hair regeneration. | **hDPC Viability: MXD-CED@CDF** > individual drugs, showing synergy [5] | **Hair Regeneration: Co-delivery system** was more effective [5] |

Formulation Technologies

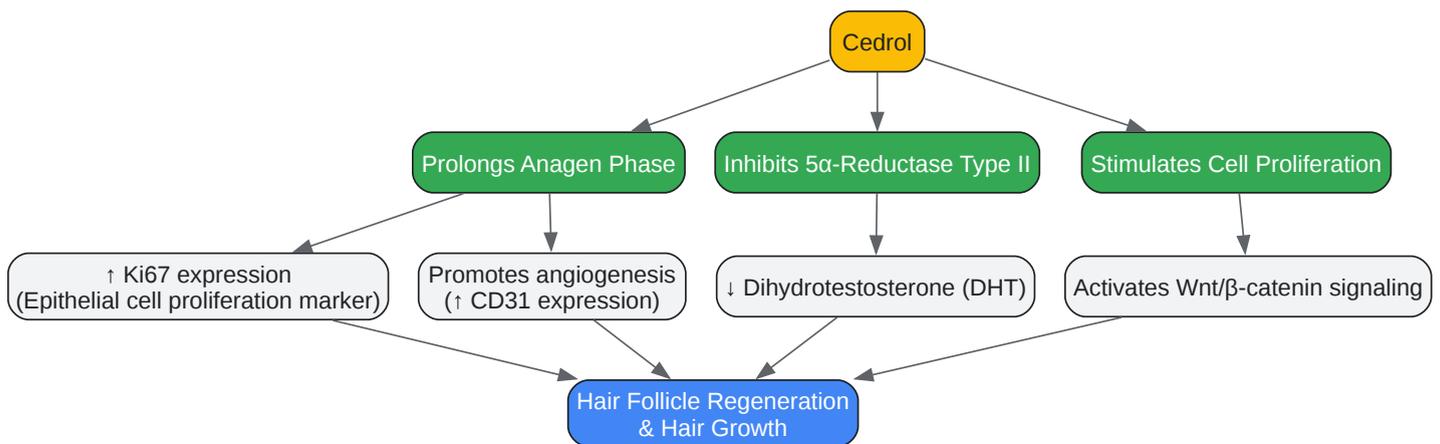
A key challenge for topical **cedrol** is its poor water solubility and volatile nature [4]. Advanced formulations show significant efficacy improvements:

- **Creams:** Optimized **cedrol** cream showed **three times higher skin retention (AUC)** over 24 hours compared to **cedrol** in ethanol [4] [7].

- **Nanoemulsions (CE-NE):** These formulations have a small particle size (e.g., ~14 nm), leading to faster transdermal absorption, higher bioavailability, and a more robust hair growth effect than ointments [6].
- **Co-delivery Systems:** Nanoparticles like cyclodextrin metal-organic frameworks can simultaneously deliver **cedrol** and minoxidil, enhancing drug stability and targeting to hair follicles while reducing minoxidil's side effects [5].

Mechanism of Action Visualization

The diagram below illustrates the primary signaling pathways through which **cedrol** promotes hair growth, based on the cited research.



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Research Implications Summary

For researchers and drug development professionals, the key takeaways are:

- **Dual-Mechanism Action:** **Cedrol** offers a multi-targeted approach, both prolonging hair growth and combating a root cause of androgenetic alopecia by inhibiting 5α-reductase [4] [1].

- **Synergistic Potential:** Evidence suggests **cedrol** can be combined with minoxidil for enhanced efficacy and potentially reduced side effects [5].
- **Formulation is Crucial:** Advanced delivery systems are essential to overcome **cedrol's** physicochemical limitations and maximize its therapeutic potential [4] [6] [5].

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